Fluorescent brightener 24

説明

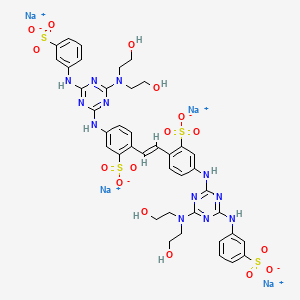

Structure

2D Structure

特性

IUPAC Name |

tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H44N12O16S4.4Na/c53-17-13-51(14-18-54)39-47-35(41-27-3-1-5-31(21-27)69(57,58)59)45-37(49-39)43-29-11-9-25(33(23-29)71(63,64)65)7-8-26-10-12-30(24-34(26)72(66,67)68)44-38-46-36(48-40(50-38)52(15-19-55)16-20-56)42-28-4-2-6-32(22-28)70(60,61)62;;;;/h1-12,21-24,53-56H,13-20H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;/q;4*+1/p-4/b8-7+;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFMEQTUGKXEQF-YZNHWISSSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H40N12Na4O16S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1165.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12224-02-1, 12768-91-1 | |

| Record name | Fungiqual | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012224021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrasodium 4,4'-bis[[4-[bis(2-hydroxyethyl)amino]-6-[(3-sulphonatophenyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Fluorescent Brightener 87 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORESCENT BRIGHTENER 24 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0419JUT1K5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Fluorescent Brightener 24

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Brightener 24 (FB 24), also known by its Colour Index (C.I.) designation 71, is a prominent member of the stilbene-disulfonic acid class of fluorescent whitening agents (FWAs). These compounds are designed to absorb light in the near-ultraviolet (UV) region of the electromagnetic spectrum and re-emit it as blue light in the visible spectrum. This process of fluorescence effectively masks the inherent yellowish cast of many materials, resulting in a brighter, whiter appearance. Due to this property, FB 24 and related compounds are extensively used in the textile, paper, detergent, and plastics industries.[1][2] This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, synthesis, mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a complex organic molecule with a stilbene (B7821643) core functionalized with triazinylamino and sulfonic acid groups. These functional groups enhance its water solubility and affinity for substrates like cellulose (B213188) fibers.

| Property | Value | Reference(s) |

| CAS Number | 12224-02-1 | [3][4] |

| Molecular Formula | C₄₀H₄₀N₁₂Na₄O₁₆S₄ | [3][5] |

| IUPAC Name | tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | [3] |

| Molecular Weight | 1165.04 g/mol | [3][6] |

| Appearance | Typically a white to pale yellow powder | [1] |

| Solubility | Soluble in water | [1] |

Photophysical Properties

The efficacy of this compound as an optical brightener is dictated by its photophysical properties, specifically its ability to absorb UV light and efficiently emit blue light.

| Property | Value | Reference(s) |

| Maximum UV Absorption (λmax) | ~348-350 nm | [2] |

| Maximum Fluorescence Emission (λem) | ~435-440 nm | [2][7] |

| Fluorescence Quantum Yield (ΦF) | For the general class of stilbene-type FWAs, the quantum yield is on the order of 10-4. For a closely related compound, C.I. Fluorescent Brightener 220, a quantum yield of approximately 0.74 x 10-4 has been reported in lake water. | [8] |

Synthesis

The synthesis of this compound is a multi-step process involving the sequential reaction of cyanuric chloride with 4,4'-diaminostilbene-2,2'-disulfonic acid and other aromatic and aliphatic amines. The reactivity of the chlorine atoms on the triazine ring is temperature and pH-dependent, allowing for controlled, stepwise substitution.

General Synthetic Pathway

Caption: General synthetic route for this compound.

Experimental Protocol: Synthesis of a Stilbene-Triazine Derivative

The following is a representative protocol for the synthesis of symmetrically substituted 4,4´-bis-(1,3,5-triazinylamino)stilbene-2,2´-disulfonate derivatives, which is the core structure of this compound.[9][10]

-

First Condensation: 4,4´-diaminostilbene-2,2´-disulfonic acid is reacted with 2,4,6-trichloro-1,3,5-triazine in an aqueous medium. The reaction is typically carried out at a low temperature (0-5 °C) and a neutral pH to facilitate the substitution of one chlorine atom on each triazine ring.

-

Second Condensation: The resulting dichloro-s-triazinyl intermediate is then reacted with an aromatic amine, such as m-aminosulfonic acid. This step is generally performed at a moderately elevated temperature (e.g., 30-40 °C) and a slightly acidic pH.

-

Third Condensation: Finally, the monochloro-s-triazinyl intermediate is reacted with an aliphatic amine, like diethanolamine. This reaction requires a higher temperature (e.g., 80-90 °C) and an alkaline pH to proceed to completion.

-

Isolation: The final product, this compound, is typically isolated by salting out with sodium chloride, followed by filtration and drying.

Mechanism of Action: Fluorescence

The whitening effect of this compound is a result of the phenomenon of fluorescence. The molecule absorbs high-energy photons in the UV range, causing an electronic transition from the ground state (S₀) to an excited singlet state (S₁). The molecule then rapidly undergoes vibrational relaxation to the lowest vibrational level of the S₁ state. From here, it returns to the ground state by emitting a photon of lower energy (longer wavelength), which falls within the blue region of the visible spectrum. This emitted blue light counteracts the yellow appearance of the substrate, making it appear whiter.

Jablonski Diagram for Fluorescence

Caption: Simplified Jablonski diagram illustrating fluorescence.

Experimental Characterization

The primary method for characterizing this compound and quantifying its presence is fluorescence spectroscopy.

Experimental Protocol: Fluorescence Spectroscopy

The following is a general protocol for the analysis of a sample containing an optical brightening agent using a fluorometer.[7][11]

-

Instrumentation: A fluorescence spectrometer (fluorometer) equipped with a suitable light source (e.g., Xenon lamp) and a detector is required. For solid samples, a solid sample holder accessory is necessary.

-

Sample Preparation:

-

Solid Samples (e.g., paper, textiles): A small, representative section of the material is cut to fit the solid sample holder.

-

Liquid Samples (e.g., detergent solutions): The sample is diluted with a suitable solvent (e.g., deionized water) to a concentration within the linear range of the instrument. The solution is then placed in a quartz cuvette.

-

-

Measurement:

-

An excitation wavelength corresponding to the absorption maximum of this compound (around 350 nm) is selected.

-

The emission spectrum is scanned over a range that includes the expected emission maximum (e.g., 400-600 nm).

-

The fluorescence intensity at the emission maximum (around 435 nm) is recorded.

-

-

Quantification: For quantitative analysis, a calibration curve is prepared using standard solutions of this compound of known concentrations. The concentration of the unknown sample is then determined by comparing its fluorescence intensity to the calibration curve.

Experimental Workflow for Characterization

Caption: A typical experimental workflow for the characterization of this compound.

Toxicological and Environmental Considerations

Toxicology

This compound is reported to be moderately toxic by ingestion. The oral LD50 in rats is 1960 mg/kg.[5][6][12] It is also classified as a skin and eye irritant.[12][13] When heated to decomposition, it can emit toxic fumes of sulfur oxides, sodium oxide, and nitrogen oxides.[12][13]

| Toxicity Data | Value | Reference(s) |

| Oral LD50 (rat) | 1960 mg/kg | [5][6][12] |

| Oral LD50 (mouse) | 1620 mg/kg | [5] |

| Intraperitoneal LD50 (rat) | 1750 mg/kg | [12] |

| Hazards | Skin and eye irritant | [12][13] |

Environmental Fate

Stilbene-type fluorescent whitening agents are generally not readily biodegradable.[14] However, they are susceptible to photodegradation in sunlit surface waters. The environmental persistence of these compounds is a subject of ongoing research, as they are common constituents of wastewater effluents.

Conclusion

This compound is a chemically complex and commercially significant compound that plays a crucial role in various industries. Its effectiveness stems from its well-defined photophysical properties, which allow for the efficient conversion of UV light into visible blue light. Understanding its synthesis, mechanism of action, and analytical characterization is essential for researchers and professionals working with this class of compounds. While effective as a whitening agent, its toxicological profile and environmental persistence necessitate careful handling and consideration of its lifecycle.

References

- 1. Optically Brightened Textiles, Fluorescence Whitening Agents [fibre2fashion.com]

- 2. Spectroscopy of FWAs [sas.upenn.edu]

- 3. This compound | C40H40N12Na4O16S4 | CID 14422805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. echemi.com [echemi.com]

- 6. This compound | CAS#:12224-02-1 | Chemsrc [chemsrc.com]

- 7. s4science.at [s4science.at]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. Symmetrically Substituted 4,4´-Bis-(1,3,5-Triazinylamino)Stilbene-2,2- Disulfonate Derivatives as Fluorescent Brighteners [benthamopenarchives.com]

- 10. researchgate.net [researchgate.net]

- 11. hitachi-hightech.com [hitachi-hightech.com]

- 12. CAS No.12224-02-1,Fluorescent brightener 24 Suppliers [lookchem.com]

- 13. Fluorescent brightener 24 | 12224-02-1 [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Fluorescent Brightener 24 (Tinopal CBS-X)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Brightener 24 (FB 24), commercially known as Tinopal CBS-X or identified by the Colour Index (C.I.) name Fluorescent Brightener 351, is a prominent member of the distyryl-biphenyl class of optical brightening agents (OBAs).[1] These compounds function by absorbing light in the ultraviolet and violet regions of the electromagnetic spectrum (typically 340-370 nm) and re-emitting it as blue light (typically 420-470 nm) through fluorescence.[2][3] This process of light conversion masks the inherent yellow cast of many materials, resulting in a whiter and brighter appearance.[4] While extensively used in the textile, detergent, paper, and plastics industries, its unique photophysical properties are also of interest in various research and development applications. This guide provides a comprehensive overview of its chemical structure, properties, and relevant technical information.

Chemical Structure and Properties

This compound is a complex aromatic compound characterized by a central biphenyl (B1667301) core connected to two stilbene (B7821643) moieties, each substituted with sulfonic acid groups. The presence of these sulfonate groups imparts significant water solubility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | References |

| Chemical Name | Disodium (B8443419) 4,4'-bis(2-sulfostyryl)biphenyl | [2] |

| Synonyms | Tinopal CBS-X, C.I. Fluorescent Brightener 351 | [5] |

| CAS Number | 27344-41-8 | [5] |

| Molecular Formula | C₂₈H₂₀Na₂O₆S₂ | [6] |

| Molecular Weight | 562.56 g/mol | [7] |

| Appearance | Light yellow to greenish crystalline powder or granules | [8] |

| Melting Point | >300 °C (decomposes) | [9] |

| Solubility | Highly soluble in water | [8] |

| Stability | Stable in the presence of bleaching agents (hypochlorite, peroxide), acids, and alkalis | [10] |

Spectral Properties

The optical brightening effect of this compound is dictated by its absorption and emission characteristics in the UV-Visible range.

| Spectral Property | Wavelength (nm) | References |

| Maximum UV Absorption (λmax) | 348 - 350 | [5] |

| Fluorescence Emission (λem) | ~430 - 435 | [11] |

Synthesis and Manufacturing

The general synthesis involves the reaction of a phosphonate (B1237965) derivative of 4,4'-bis(chloromethyl)biphenyl with a sulfonated benzaldehyde (B42025) derivative.

Experimental Protocols

Analysis by High-Performance Liquid Chromatography (HPLC)

Detailed analytical methods for the detection and quantification of this compound have been developed, particularly for quality control and environmental monitoring. Below is a summarized protocol based on available literature.

Objective: To separate and quantify this compound in a sample matrix.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system

-

Fluorescence (FLD) and/or Diode Array (DAD) Detector

-

C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or similar)

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Ammonium (B1175870) acetate (B1210297) or other suitable buffer

-

This compound standard

Sample Preparation (General Procedure for Textiles/Paper):

-

Accurately weigh a known amount of the sample material.

-

Extract the brightener using a suitable solvent, such as a mixture of N,N-dimethylformamide and water, often with the aid of ultrasonication.

-

Filter the extract to remove particulate matter.

-

Dilute the filtered extract as necessary to fall within the calibration range of the instrument.

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 30 °C.

-

Detection:

-

FLD: Excitation at ~350 nm, Emission at ~430 nm.[11]

-

DAD: Monitoring the absorbance spectrum, with a maximum around 350 nm.

-

Data Analysis: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Applications in Research

While the primary applications of this compound are industrial, its strong fluorescence and affinity for cellulosic and other materials open up avenues for research applications:

-

Tracer Studies: Due to its high water solubility and fluorescence, it can be used as a tracer in hydrological studies or to detect wastewater contamination.

-

Probing Biomaterial Interactions: Its interaction with biological macromolecules, particularly polysaccharides like cellulose, can be studied to understand surface binding phenomena.

-

Development of Analytical Methods: It serves as a model compound for the development and validation of new analytical techniques for detecting fluorescent compounds in various environmental and biological matrices.[1]

Safety and Environmental Considerations

This compound is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken during handling, including the use of personal protective equipment to avoid skin and eye contact. Environmentally, while it is designed to be stable, it can undergo photodegradation in the presence of light. Its presence in waterways is often monitored as an indicator of anthropogenic inputs.

Conclusion

This compound is a well-established and highly effective optical brightening agent with a defined chemical structure and a distinct set of physicochemical and spectral properties. Its primary utility lies in industrial applications where enhancing whiteness and brightness is desired. For the research community, its strong fluorescence and well-characterized nature make it a useful tool for a variety of studies, from environmental tracing to the development of analytical methodologies. This guide provides a foundational understanding of this compound for professionals in research and development.

References

- 1. Determination of Multiple Fluorescent Brighteners in Human Plasma Using Captiva EMR-Lipid Clean-Up and LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TINOPAL CBS-X [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. OPTICAL BRIGHTENER CBS-X - Ataman Kimya [atamanchemicals.com]

- 5. Disodium 4,4’-bis(2-sulfostyryl)biphenyl | SIELC Technologies [sielc.com]

- 6. 4,4'-Bis(2-sulfostyryl)biphenyl disodium | Biochemical Assay Reagent | MedChemExpress [medchemexpress.eu]

- 7. biakhim.com.ua [biakhim.com.ua]

- 8. assets-global.website-files.com [assets-global.website-files.com]

- 9. fda.gov [fda.gov]

- 10. agilent.com [agilent.com]

- 11. newclothmarketonline.com [newclothmarketonline.com]

An In-depth Technical Guide to the Mechanism of Action of Fluorescent Dyes in Cellular Imaging

Core Principles of Fluorescence and Dye Action

Fluorescent dyes, also known as fluorophores, are molecules that absorb light energy at a specific wavelength (excitation) and subsequently emit light at a longer wavelength (emission).[1][2] This phenomenon, termed fluorescence, is a cornerstone of modern life sciences research, enabling the visualization and tracking of biomolecules and cellular processes with high sensitivity and specificity.[1][3]

The fundamental mechanism involves the transition of electrons within the dye's conjugated aromatic system to a higher energy state upon absorbing a photon.[3] This excited state is short-lived, and as the electron returns to its ground state, it releases the excess energy as a photon of light.[1]

Cellular Uptake and Localization

The entry of fluorescent dyes into living cells is a critical step for intracellular imaging and is governed by the physicochemical properties of the dye and the biological characteristics of the cell.

2.1. Mechanisms of Cellular Entry:

-

Endocytosis: Many fluorescent dyes and their conjugates are taken up by cells through endocytic pathways.[4] This process involves the engulfment of the dye into vesicles. Subsequent trafficking can lead to localization in specific organelles like endosomes and lysosomes.[4] For instance, the small molecule polar tracer fluorescein (B123965) can be taken up into endocytic compartments.[4]

-

Passive Diffusion: Small, lipophilic dyes can passively diffuse across the cell membrane.

-

Carrier-Mediated Uptake: Some dyes may utilize specific transporter proteins to enter the cell.

The cellular uptake of fluorescent nanoparticles, which can be loaded with dyes, is often temperature-dependent, consistent with an endocytic entry mechanism.[4]

2.2. Factors Influencing Uptake and Distribution:

The chemical properties of a fluorescent dye significantly influence its interaction with cellular components and its ultimate subcellular localization.[5]

-

Charge: The net charge of a dye can affect its membrane permeability and interaction with charged cellular structures like the mitochondrial membrane.[6]

-

Lipophilicity: Hydrophobic dyes may preferentially associate with lipid-rich structures like cell membranes and organelle membranes.

-

Chemical Conjugation: Attaching fluorescent dyes to targeting moieties like antibodies or peptides can direct their localization to specific proteins or cellular compartments.[3][7][8] However, it is crucial to note that the labeling process itself can alter the biodistribution and pharmacokinetics of the original molecule.[7][8]

Signaling Pathway Interactions

Fluorescent dyes are instrumental in elucidating cellular signaling pathways, primarily by acting as probes to detect changes in ion concentrations or to track the movement of signaling proteins.

3.1. Calcium Imaging:

A prominent application of fluorescent dyes is in the measurement of intracellular calcium (Ca²⁺) concentrations, a key second messenger in numerous signaling cascades.[9][10] Dyes like Fura-2 and Fluo-4 exhibit a significant change in their fluorescent properties upon binding to Ca²⁺, allowing for the real-time visualization of calcium fluxes.[9] These fluxes are often triggered by the activation of G protein-coupled receptors (GPCRs) or other cell surface receptors.[9]

Diagram: Generalized Calcium Signaling Pathway

Caption: A generalized signaling pathway illustrating the release of intracellular calcium.

Quantitative Data Summary

The following tables summarize key quantitative parameters for common fluorescent dyes.

Table 1: Spectral Properties of Common Fluorescent Dyes

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Mass ( g/mol ) |

| Fluorescein (FITC) | 495 | 517-520 | 332.31 |

| Propidium Iodide | 538 | 617 | 668.4 |

| DAPI | 358 | 461 | 350.25 |

| Cyanine3 (Cy3) | ~550 | ~570 | Varies |

| Cyanine5 (Cy5) | ~650 | ~670 | Varies |

Data compiled from various sources.[2][3][11]

Table 2: Example Cellular Uptake Kinetics

| Nanoparticle/Dye | Cell Line | Incubation Time (h) | Concentration | Uptake Observation |

| PFBT Nanoparticles | J774A.1 | 1 | 14 nM (25 ppm) | Significant intracellular fluorescence |

| IBB1-Cy5 | HT29 | 3 | 50 µg | Internalization into cytoplasm |

Data is illustrative and based on specific experimental conditions.[4][12]

Experimental Protocols

Detailed methodologies are crucial for reproducible results in fluorescence-based experiments.

5.1. Protocol: General Staining of Cultured Cells

-

Cell Culture: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.

-

Dye Preparation: Prepare a stock solution of the fluorescent dye in an appropriate solvent (e.g., DMSO). Dilute the stock solution to the final working concentration in cell culture medium.

-

Staining: Remove the old medium from the cells and add the dye-containing medium.

-

Incubation: Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator, protected from light.

-

Washing: Remove the staining solution and wash the cells multiple times with a balanced salt solution (e.g., PBS) to remove excess dye.

-

Imaging: Immediately image the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen dye.

Diagram: Experimental Workflow for Cell Staining

Caption: A typical workflow for staining cultured cells with a fluorescent dye.

5.2. Protocol: In Vivo Imaging in a Mouse Model

-

Animal Preparation: Anesthetize the mouse using an appropriate anesthetic agent (e.g., 2% sodium pentobarbital).[13]

-

Dye Administration: Inject the fluorescent dye or dye-labeled compound intravenously (e.g., via the tail vein).[13] The dosage and vehicle (e.g., DMSO) should be optimized for the specific dye and experimental goals.[13]

-

Imaging: Place the anesthetized mouse in an in vivo imaging system and acquire fluorescence images at various time points to monitor the biodistribution of the dye.[13]

-

Ex Vivo Analysis (Optional): After the final in vivo imaging, euthanize the animal and dissect organs of interest. Image the dissected organs to confirm the localization of the fluorescent signal.[13]

Diagram: Logical Flow of In Vivo Imaging Experiment

Caption: Logical progression of an in vivo fluorescence imaging experiment.

Concluding Remarks

Fluorescent dyes are indispensable tools in modern biological and biomedical research. A thorough understanding of their mechanism of action, cellular uptake, and potential interactions with cellular machinery is paramount for the accurate interpretation of experimental data. While specific information for "C.I. 24" remains elusive, the principles and protocols outlined in this guide provide a robust framework for the effective use of fluorescent dyes in a research setting. Researchers should always validate the behavior of any new or unfamiliar dye within their specific experimental system.

References

- 1. labinsights.nl [labinsights.nl]

- 2. Fluorescein - Wikipedia [en.wikipedia.org]

- 3. Fluorescent Dyes | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 4. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Uptake and Fate of Fluorescently Labeled DNA Nanostructures in Cellular Environments: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescent Dye Labeling Changes the Biodistribution of Tumor-Targeted Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Calcium Indicators | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorescein | C20H12O5 | CID 16850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Applications of Optical Brightener 24 (Tinopal CBS-X) in Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction to Optical Brightener 24

Optical Brightener 24, also known under the trade name Tinopal CBS-X or as Calcofluor White M2R, is a stilbene-derived fluorescent whitening agent.[1][2] Its primary mechanism of action involves absorbing ultraviolet (UV) light and re-emitting it as visible blue light, which creates a whitening effect by counteracting the natural yellowish appearance of materials.[3][4] This property has led to its widespread use in industries such as textiles, paper, and detergents.[3][5] In the realm of biological sciences, its strong fluorescence and affinity for specific biomolecules have made it a valuable tool for a variety of applications.[6]

Optical Brightener 24 is a 4,4'-Distyryl biphenyl (B1667301) derivative.[7][8] It is a water-soluble and generally colorless compound that binds non-specifically to β-1,3 and β-1,4 polysaccharides like cellulose (B213188) and chitin (B13524).[9][10] This interaction is the basis for many of its biological applications. When bound to these molecules and excited by UV light (typically around 340-370 nm), it emits a bright blue or apple-green fluorescence (around 420-470 nm).[3][11]

Core Applications in Biological Research

The unique properties of Optical Brightener 24 have been leveraged in several key areas of biological research, including fluorescence microscopy for cell staining, the study of protein aggregation, and as a potential tool in drug delivery systems.

Fluorescence Microscopy and Cell Staining

The most prominent application of Optical Brightener 24 in biology is as a fluorescent stain for visualizing cell walls in a variety of organisms.[12]

-

Staining of Fungi and Yeast: Due to its high affinity for chitin, a major component of fungal cell walls, Optical Brightener 24 is extensively used for the rapid detection and visualization of fungi and yeast in clinical and research settings.[11][13] It strongly stains the entire cell wall, with particularly intense fluorescence at bud scars in yeast, which have a higher chitin concentration.[9][12] This allows for the determination of cell age in yeast.[10]

-

Plant and Algal Cell Wall Imaging: The compound also binds to cellulose, making it an effective stain for the cell walls of plants and algae.[9][12] This is useful for studying plant cell morphology, development, and the dynamics of cell wall remodeling.[14][15]

-

Staining of Other Organisms: Its utility extends to staining the cysts of some free-living amoebae and certain parasites.[10][13] It can also be used to stain thecal plates in armored dinoflagellates.[9]

Detection of Protein Aggregates

Protein aggregation is a hallmark of many neurodegenerative diseases and a critical quality attribute to monitor in biopharmaceutical development.[16][17] While not a primary application, the principle of using fluorescent probes that exhibit enhanced fluorescence in a more rigid or hydrophobic environment can be applied to detect protein aggregates.[18] Some studies have explored the use of various fluorescent dyes for this purpose.[19] While specific research on Optical Brightener 24 for protein aggregate detection is not as prevalent as for cell wall staining, its stilbene (B7821643) structure is a common feature in some fluorescent probes used for this application.[20] The underlying principle is that the dye's fluorescence is quenched in aqueous solution but increases upon binding to the hydrophobic pockets exposed in aggregated proteins.[18]

Potential in Drug Delivery and Diagnostics

The development of fluorescent probes is a significant area of research for diagnostics and drug delivery systems.[21][22] These probes allow for non-invasive, real-time imaging in living organisms.[21] While direct applications of Optical Brightener 24 in drug delivery are still emerging, its properties as a fluorescent tracer are well-established in other fields, such as hydrology.[23] This suggests its potential for use in tracking the distribution and uptake of drug delivery vehicles like nanoparticles, provided its biocompatibility and interaction with the delivery system are favorable.

Quantitative Data Summary

The following tables summarize key quantitative data related to the photophysical properties and detection limits of Optical Brightener 24 (Tinopal CBS-X).

Table 1: Photophysical Properties of Optical Brightener 24 (Tinopal CBS-X)

| Property | Value | Reference |

| Absorption Maximum (λabs) | 340-370 nm | [3] |

| Emission Maximum (λem) | 420-470 nm | [3] |

| Excitation/Emission (for UPLC-FLR) | 350 nm / 430 nm | [24] |

Table 2: Detection Limits of Tinopal CBS-X

| Method | Matrix | Estimated Method Detection Limit | Reference |

| UPLC with Fluorescence Detection | Food Matrices | 50 ppb | [24] |

| Spectrofluorimetry (as a tracer) | Water | 0.1 µg/L | [23] |

Detailed Experimental Protocols

Protocol 1: Staining of Fungal Cell Walls with Optical Brightener 24 (Calcofluor White)

This protocol is a generalized procedure for staining fungal elements for fluorescence microscopy.

-

Materials:

-

Specimen (e.g., fungal culture, clinical sample)

-

Clean glass microscope slide and coverslip

-

Optical Brightener 24 (Calcofluor White) staining solution

-

Mounting medium

-

Fluorescence microscope with a UV excitation filter

-

-

Procedure:

-

Place the specimen on the clean glass slide.[11]

-

Add a drop of the Optical Brightener 24 staining solution to the specimen.[11]

-

Allow the stain to incubate for approximately 1 minute to allow for binding.[11]

-

Gently rinse off any excess stain with water.[11]

-

Mount the specimen with a coverslip using a suitable mounting medium.[11]

-

Observe the slide under a fluorescence microscope using UV light.[11]

-

-

Expected Results:

Protocol 2: Staining of Yeast Bud Scars

This protocol is adapted for visualizing bud scars in yeast, such as Saccharomyces cerevisiae.

-

Materials:

-

Yeast cell culture

-

Phosphate-buffered saline (PBS)

-

Optical Brightener 24 (Calcofluor White) solution

-

Centrifuge and microtubes

-

Fluorescence microscope

-

-

Procedure:

-

Harvest yeast cells from the culture medium by centrifugation.

-

Wash the cells with PBS to remove residual media.

-

Resuspend the cells in PBS.

-

Add Optical Brightener 24 solution to the cell suspension and incubate for a short period (e.g., 5-10 minutes).

-

Wash the cells again with PBS to remove unbound dye.

-

Resuspend the final cell pellet in a small volume of PBS for mounting.

-

Place a drop of the stained cell suspension on a microscope slide, add a coverslip, and view under a fluorescence microscope.

-

-

Expected Results:

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The applications of Optical Brightener 24 in biology are primarily as an external fluorescent probe, and as such, it does not typically initiate intracellular signaling pathways. Its utility lies in its ability to bind to specific extracellular or cell surface components. The following diagrams illustrate the mechanism of action and a typical experimental workflow.

References

- 1. Fluorescent Brightener 24|Research Grade [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Optical brightener - Wikipedia [en.wikipedia.org]

- 4. ulprospector.com [ulprospector.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. dbkgroup.org [dbkgroup.org]

- 7. biakhim.com.ua [biakhim.com.ua]

- 8. ulprospector.com [ulprospector.com]

- 9. Calcofluor-white - Wikipedia [en.wikipedia.org]

- 10. microbenotes.com [microbenotes.com]

- 11. youtube.com [youtube.com]

- 12. biotium.com [biotium.com]

- 13. dalynn.com [dalynn.com]

- 14. Imaging plant cell walls using fluorescent stains: The beauty is in the details - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Imaging plant cell walls using fluorescent stains: The beauty is in the details. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 16. Fluorogenic detection of protein aggregates in live cells using the AggTag method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. halolabs.com [halolabs.com]

- 18. Modulation of Fluorescent Protein Chromophores To Detect Protein Aggregation with Turn-On Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Detection and characterization of protein aggregates by fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. discovery.researcher.life [discovery.researcher.life]

- 23. TINOPAL CBS-X 1 kg [fluotechnik.org]

- 24. fda.gov [fda.gov]

- 25. biotium.com [biotium.com]

An In-depth Technical Guide to Fluorescent Brightener 24 for Cellulose and Chitin Visualization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Brightener 24 (FB24), widely known in the scientific community as Calcofluor White, is a fluorescent dye extensively utilized for the rapid and sensitive visualization of cellulose (B213188) and chitin (B13524).[1][2] Its utility spans various fields, including mycology, plant biology, and parasitology, where it serves as a crucial tool for identifying and studying organisms and structures containing these polysaccharides.[3][4] This technical guide provides a comprehensive overview of FB24, including its mechanism of action, spectral properties, detailed experimental protocols, and data presented for easy interpretation.

Mechanism of Action

This compound functions through a non-specific binding mechanism to β-1,3 and β-1,4 polysaccharides.[2][4] This interaction is primarily with cellulose, found in plant and algal cell walls, and chitin, a key component of fungal cell walls and arthropod exoskeletons.[1][5] The dye molecules intercalate between the polysaccharide chains, leading to a significant increase in fluorescence intensity upon exposure to ultraviolet (UV) or near-UV light.[2] This fluorescence allows for the clear visualization of cellulose and chitin-containing structures, which appear as a brilliant apple-green or blue under a fluorescence microscope.[3][6]

Spectral and Physicochemical Properties

The efficacy of this compound as a fluorescent stain is rooted in its distinct photophysical properties. A summary of its key quantitative data is presented below.

| Property | Value | Reference(s) |

| Chemical Formula | C40H40N12Na4O16S4 | [7][8] |

| Molecular Weight | 1165.0 g/mol | [7][8] |

| Absorption Maximum (λmax) | ~347-350 nm | [2][9] |

| Excitation Maximum | ~380 nm | [2] |

| Emission Maximum | ~435-475 nm | [9][10] |

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in visualizing cellulose and chitin in various samples.

Protocol 1: Staining of Fungal Elements in Clinical Specimens

This protocol is adapted for the rapid detection of fungi in clinical samples such as skin scrapings, nail clippings, or sputum.

Materials:

-

This compound (Calcofluor White) staining solution (0.1% w/v in deionized water)

-

10% Potassium Hydroxide (KOH) solution

-

Glass microscope slides and coverslips

-

Fluorescence microscope with a UV light source

Procedure:

-

Place a small amount of the specimen onto a clean glass microscope slide.[4]

-

Add one drop of 10% KOH to the specimen to clear cellular debris.[2]

-

Add one drop of the 0.1% this compound solution.[2]

-

Place a coverslip over the mixture and let it stand for 1-2 minutes to allow for staining and clearing.[1][4]

-

Gently press on the coverslip with a paper towel to remove excess fluid.[4]

-

Examine the slide under a fluorescence microscope using UV excitation (around 380 nm).[2]

-

Observe for bright apple-green or blue fluorescence, indicative of the presence of fungal elements.[3][6]

Protocol 2: Visualization of Cellulose in Plant Tissues

This protocol is suitable for staining cellulose in plant cell walls.

Materials:

-

This compound staining solution (0.1% w/v in half-normal saline, pH 6)[11][12]

-

Plant tissue sections (e.g., root cross-sections, leaf peels)

-

Glass microscope slides and coverslips

-

Fluorescence microscope with a UV light source

Procedure:

-

Mount a thin section of the plant tissue onto a clean glass microscope slide.

-

Add a drop of the 0.1% this compound solution to the tissue.

-

Place a coverslip over the specimen.

-

Allow the stain to penetrate the tissue for approximately 5-10 minutes.

-

Examine the slide under a fluorescence microscope with UV excitation.

-

Cellulose-rich structures, such as cell walls, will exhibit strong blue or green fluorescence.

Protocol 3: In Vivo Staining of Chitin in Insects

This protocol allows for the visualization of chitin in living insect tissues, such as butterfly wing epithelial cells.[5]

Materials:

-

Fluorescent Brightener 28 (a related compound, also known as Calcofluor White M2R) solution

-

Live insect specimens (e.g., pupae)

-

Microinjection setup (if necessary for internal application)

-

Fluorescence microscope with a UV light source

Procedure:

-

For external structures, a topical application of the Fluorescent Brightener solution may be sufficient.

-

For internal tissues, microinjection of a dilute solution of the brightener may be required.

-

After application, allow time for the dye to penetrate the tissues.

-

Observe the live specimen under a fluorescence microscope with appropriate UV filters.

-

Chitinous structures will fluoresce, allowing for real-time visualization of their development and morphology.[5]

Visualizations

Logical Relationship: Mechanism of Action

Caption: Mechanism of this compound binding and fluorescence.

Experimental Workflow: Fungal Staining

Caption: Workflow for staining fungal elements with this compound.

Conclusion

This compound is an invaluable tool for researchers and professionals in various scientific disciplines. Its ease of use, high sensitivity, and rapid results make it a preferred method for the visualization of cellulose and chitin.[4] The protocols and data provided in this guide offer a solid foundation for the successful application of this versatile fluorescent stain in laboratory settings. Proper adherence to these methodologies will ensure reliable and reproducible results for the identification and study of cellulose- and chitin-containing structures.

References

- 1. static.igem.org [static.igem.org]

- 2. Calcofluor White Staining: Principle, Procedure, and Application • Microbe Online [microbeonline.com]

- 3. dalynn.com [dalynn.com]

- 4. microbenotes.com [microbenotes.com]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. This compound | C40H40N12Na4O16S4 | CID 14422805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. This compound|Research Grade [benchchem.com]

- 10. Calcofluor-white - Wikipedia [en.wikipedia.org]

- 11. Use of a fluorescent brightener to demonstrate cellulose in the cellular slime molds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Use of a Fluorescent Brightener to Demonstrate Cellulose in the Cellular Slime Molds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Fluorescence Spectrum of Fluorescent Brightener 24

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of Fluorescent Brightener 24 (CAS No. 12224-02-1; C.I. This compound), a widely utilized stilbene-based optical brightening agent. This document details the compound's fluorescence spectrum, including its excitation and emission characteristics, and outlines the experimental protocols for their measurement.

Introduction to this compound

This compound is a tetrasulfonated stilbene (B7821643) derivative valued for its ability to absorb ultraviolet (UV) light and re-emit it as visible blue light, leading to a perception of enhanced whiteness and brightness in various materials. Its chemical structure and properties make it a subject of interest in industrial applications and scientific research.

Chemical Identity:

| Property | Value |

| CAS Number | 12224-02-1 |

| Molecular Formula | C₄₀H₄₀N₁₂Na₄O₁₆S₄ |

| Synonyms | C.I. This compound, Tinopal UNL-A |

Core Photophysical Properties

The fluorescence of this compound is governed by its electronic structure and interaction with its environment. The key photophysical parameters that define its fluorescence spectrum are summarized below.

| Parameter | Value | Reference |

| Maximum Absorption Wavelength (λmax) | ~349 nm | [1] |

| Maximum Emission Wavelength (λem) | ~435 nm | [1] |

| Fluorescence Quantum Yield (Φf) | Data not available in the reviewed literature. For comparison, other stilbene derivatives exhibit quantum yields ranging from 0.07 to 0.69 in the solid state. | [2] |

| Fluorescence Lifetime (τf) | Data not available in the reviewed literature. For comparison, methoxy-trans-stilbene analogs have fluorescence lifetimes between 0.82 and 3.46 ns. | [2] |

Stilbene-based fluorescent brighteners typically absorb UV radiation in the 340-370 nm range and emit light in the blue-violet region of the visible spectrum, from 420 to 470 nm. The emission maxima for a series of synthesized stilbene-based dyes were observed in the range of 435 nm to 471 nm.[3]

Experimental Protocols

This section provides detailed methodologies for the characterization of the fluorescence spectrum of this compound.

Measurement of Absorption and Emission Spectra

Objective: To determine the maximum absorption (λmax) and emission (λem) wavelengths.

Materials and Equipment:

-

This compound

-

Spectroscopic grade solvent (e.g., water, ethanol)

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in the chosen solvent. From the stock solution, prepare a series of dilutions with absorbances ranging from 0.02 to 0.1 at the expected absorption maximum to avoid inner filter effects.

-

Absorption Spectrum Measurement:

-

Use the pure solvent as a blank to calibrate the UV-Vis spectrophotometer.

-

Record the absorption spectrum of the most concentrated solution from 250 nm to 500 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength of the spectrofluorometer to the determined λmax (~349 nm).

-

Scan the emission spectrum from 370 nm to 600 nm.

-

Identify the wavelength of maximum fluorescence intensity (λem).

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength of the spectrofluorometer to the determined λem (~435 nm).

-

Scan the excitation spectrum from 250 nm to 420 nm.

-

The resulting spectrum should be comparable to the absorption spectrum.

-

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield (Φf) of this compound relative to a known standard.

Materials and Equipment:

-

This compound solution (as prepared above)

-

Quantum yield standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54)

-

Spectrofluorometer with a corrected emission spectrum function

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Standard Preparation: Prepare a solution of the quantum yield standard with an absorbance at the excitation wavelength similar to the sample.

-

Data Acquisition:

-

Measure the absorbance of both the sample and standard solutions at the same excitation wavelength. Ensure the absorbance is below 0.1 to minimize re-absorption effects.

-

Record the corrected fluorescence emission spectra of both the sample and the standard under identical instrument settings (excitation wavelength, slit widths).

-

-

Calculation: The quantum yield is calculated using the following equation:

Φf,sample = Φf,std * (Isample / Asample) * (Astd / Istd) * (ηsample² / ηstd²)

Where:

-

Φf is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Measurement of Fluorescence Lifetime

Objective: To determine the fluorescence lifetime (τf) of this compound.

Materials and Equipment:

-

This compound solution

-

Time-Correlated Single Photon Counting (TCSPC) system

-

Pulsed light source (e.g., picosecond laser diode) with an excitation wavelength close to the sample's λmax

-

High-speed detector (e.g., photomultiplier tube)

Procedure:

-

Instrument Setup:

-

Excite the sample with the pulsed light source.

-

Collect the fluorescence emission at the λem.

-

-

Data Acquisition:

-

The TCSPC system measures the time delay between the excitation pulse and the detection of the emitted photons.

-

A histogram of these time delays is constructed, representing the fluorescence decay curve.

-

-

Data Analysis:

-

The fluorescence lifetime (τf) is determined by fitting the decay curve to an exponential function. For a single exponential decay, the lifetime is the time it takes for the fluorescence intensity to decrease to 1/e of its initial value.

-

Visualizations

Photophysical Processes

The following diagram illustrates the fundamental photophysical processes of absorption and fluorescence.

Caption: Jablonski diagram illustrating the absorption and emission of light by a fluorophore.

Experimental Workflow for Fluorescence Characterization

The workflow for determining the key fluorescence parameters is outlined below.

Caption: Workflow for the characterization of the fluorescence spectrum.

Effect of Solvent on Fluorescence Spectrum

Conclusion

This technical guide has provided a detailed overview of the fluorescence spectrum of this compound, including its characteristic absorption and emission maxima. While specific experimental values for the fluorescence quantum yield and lifetime are not currently available in the public domain, this guide offers comprehensive, standardized protocols for their determination. The provided workflows and diagrams serve as a valuable resource for researchers and professionals engaged in the study and application of this and similar fluorescent compounds. Further research is warranted to fully quantify the photophysical properties of this compound and to explore the impact of various environmental factors on its fluorescence behavior.

References

- 1. researchgate.net [researchgate.net]

- 2. Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 4. [Synthesis and spectral properties of stilbene derivatives as two-photon absorption materials] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Fluorescent Brightener 24 in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Fluorescent Brightener 24 (CAS No. 12224-02-1), a chemical compound also known by synonyms such as Tinopal UNX, Tinopal 2B, and Disodium 4,4'-bis(2-sulfostyryl)-biphenyl.[1][2] Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C40H40N12Na4O16S4 | [1][3][4] |

| Molecular Weight | 1165.03 g/mol | [3][4][5] |

| Appearance | Light yellow crystalline powder | [6] |

| Melting Point | >300 °C | [7] |

| Solubility | Soluble in water (up to 30 g/L at 25°C) | [4][6] |

| pH Value | 7-9 (1% aqueous solution) | [6] |

| Thermal Decomposition | 350 °C | [7][8] |

Table 1: Physical and Chemical Properties of this compound

Toxicological Information

This compound is moderately toxic by ingestion and other routes of exposure.[2][9] It is also classified as a skin and eye irritant.[2][9][10] Table 2 summarizes the available toxicity data.

| Toxicity Endpoint | Result | Species | Method | Source |

| Oral LD50 | > 2,000 mg/kg | Rat | OECD Guideline 401 | [7][8] |

| Dermal LD50 | > 2,000 mg/kg | Rat | OECD Guideline 402 | [7][8] |

| Inhalation LC50 | 3.9 mg/l (4 h) | Rat | OECD Guideline 403 | [7] |

| Skin Irritation | Non-irritant | Rabbit | OECD Guideline 404 | [11] |

| Eye Irritation | Severely irritating | Rabbit | OECD Guideline 405 | [7][8] |

| Sensitization | Non-sensitizing | Guinea pig | OECD Guideline 406 | [7] |

Table 2: Toxicological Data for this compound

Hazard Identification and GHS Classification

While some sources state that this chemical does not meet GHS hazard criteria, others indicate specific hazards.[3] It is prudent to handle it as a hazardous substance. The primary hazards are summarized in Table 3.

| Hazard Class | Hazard Statement |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation |

Table 3: GHS Hazard Statements for a related compound, Disodium 4,4'-bis(2-sulfostyryl)biphenyl [10]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.

4.1. Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1][12]

-

Ensure adequate ventilation to control airborne concentrations.[5][12]

-

Provide emergency exits and a designated risk-elimination area.[1][12]

4.2. Personal Protective Equipment (PPE)

A systematic approach to donning and doffing PPE is essential. The following diagram outlines the recommended procedure.

Caption: Recommended sequence for donning and doffing Personal Protective Equipment.

4.3. Hygiene Measures

4.4. Storage

-

Store away from incompatible materials such as strong oxidizing agents.[5]

Experimental Protocols: General Laboratory Handling

While specific experimental protocols will vary, the following general procedure should be followed when working with this compound.

5.1. Materials

-

This compound

-

Appropriate solvent (e.g., deionized water)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Spatula and weighing paper

-

Calibrated balance

-

Personal Protective Equipment (see section 4.2)

5.2. Procedure

-

Preparation: Ensure the work area (chemical fume hood) is clean and uncluttered. Assemble all necessary materials and equipment.

-

Donning PPE: Follow the PPE donning sequence outlined in the diagram above.

-

Weighing: Carefully weigh the desired amount of this compound on a calibrated balance. Avoid creating dust.

-

Dissolving: In the fume hood, add the weighed powder to the solvent in a suitable container. Use a magnetic stirrer to facilitate dissolution.

-

Handling and Transfer: Use appropriate glassware for all transfers to minimize the risk of spills.

-

Post-Experiment: Clean all glassware and the work area thoroughly.

-

Doffing PPE: Follow the PPE doffing sequence.

-

Waste Disposal: Dispose of all waste (excess reagent, contaminated materials) according to institutional and local regulations.[1][12]

Accidental Release Measures

In the event of a spill, follow these procedures promptly.

Caption: Step-by-step procedure for responding to a chemical spill.

-

Personal Precautions: Avoid dust formation and contact with skin and eyes.[1][12] Use personal protective equipment.[1][12]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[1][12]

-

Methods for Cleaning Up: Sweep up the spilled substance and place it in a suitable, closed container for disposal.[1][12][14] If appropriate, moisten first to prevent dusting.[14]

First Aid Measures

In case of exposure, immediate first aid is crucial.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][15] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[1][15] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician.[1][12][15] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][15] |

Table 4: First Aid Measures for this compound

Disposal Considerations

-

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][12]

-

The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

-

Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1] Do not discharge to sewer systems.[1]

By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can safely handle this compound in a laboratory setting, minimizing risks and ensuring a secure working environment.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. Fluorescent brightener 24 | 12224-02-1 [chemicalbook.com]

- 3. This compound | C40H40N12Na4O16S4 | CID 14422805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. chem-suppliers.com [chem-suppliers.com]

- 7. assets-global.website-files.com [assets-global.website-files.com]

- 8. oxychemicals.com.vn [oxychemicals.com.vn]

- 9. Fluorescent Brightening Agent 24 | CAS 12224-02-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 10. synquestlabs.com [synquestlabs.com]

- 11. nexchem.co.uk [nexchem.co.uk]

- 12. echemi.com [echemi.com]

- 13. chemos.de [chemos.de]

- 14. echemi.com [echemi.com]

- 15. capotchem.com [capotchem.com]

Unveiling Fluorescent Brightener 24: A Technical Guide for Researchers

An in-depth exploration of the synonyms, properties, and scientific applications of the stilbene-derived fluorescent compound, Fluorescent Brightener 24.

Introduction

This compound is a chemical compound widely recognized for its ability to absorb light in the ultraviolet spectrum and re-emit it in the blue portion of the visible spectrum, a process known as fluorescence. This optical illusion of whitening has led to its extensive use in the textile, paper, and detergent industries to mask yellowish tints and enhance the perception of whiteness.[1][2] Beyond these industrial applications, the unique photophysical properties of this compound and related stilbene-based compounds have garnered interest within the scientific community for various research applications, including as fluorescent probes and biological stains. This technical guide provides a comprehensive overview of this compound, its synonyms in scientific literature, its physicochemical properties, and potential experimental applications for researchers, scientists, and drug development professionals.

Nomenclature and Identification: A Comprehensive List of Synonyms

In scientific literature and commercial contexts, this compound is known by a multitude of names and identifiers. A clear understanding of these synonyms is crucial for conducting thorough literature searches and identifying the correct compound for experimental use.

Common Synonyms and Identifiers:

| Type | Identifier |

| Common Name | This compound[1] |

| C.I. Name | C.I. This compound[1] |

| CAS Number | 12224-02-1[1] |

| IUPAC Name | tetrasodium (B8768297);5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate[1] |

| Chemical Name | Benzenesulfonic acid, 2,2′-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt[3] |

| Trade Names | Tinopal 2B, Tinopal 2BF, Whitex BB, Kayaphor BSN, Heliofor P, Mikephor BN[1] |

| Other Synonyms | Optical Brightener 24, Basic Yellow 7, Fungiqual, Fluorescent Brightening Agent 24[1] |

Physicochemical and Photophysical Properties

This compound is a complex organic molecule belonging to the stilbene (B7821643) class of compounds. Its structure is characterized by a central stilbene core (a diarylethene) with multiple substituted triazinylamino groups, which are responsible for its fluorescent properties and solubility.

Key Properties:

| Property | Value | Reference |

| Molecular Formula | C40H40N12Na4O16S4 | [1] |

| Molecular Weight | 1165.03 g/mol | [1] |

| Appearance | Blue light purple solid | [1] |

| Solubility | Soluble in water | [1] |

| Absorption Maximum (λmax) | ~330-380 nm (in the UV region) | [4] |

| Emission Maximum (λem) | ~435 nm (in the blue region) | [5] |

The fundamental mechanism of action for this compound is the absorption of ultraviolet radiation, which excites the molecule to a higher energy state. As the molecule returns to its ground state, it emits the absorbed energy as visible blue light. This emitted blue light counteracts any yellowish appearance of the substrate, resulting in a whiter and brighter look.[2][6]

Mechanism of Action: A Photophysical Perspective

The whitening effect of this compound is not a chemical bleaching process but rather an optical phenomenon. The following diagram illustrates the photophysical principles underlying its function.

Caption: Energy state transitions of this compound.

Experimental Protocols and Applications in Research

While the primary use of this compound is industrial, its fluorescent properties make it a candidate for various research applications, particularly in the realm of biological staining and as a fluorescent probe. Stilbene-based brighteners have been used to demonstrate the presence of cellulose (B213188) in cellular slime molds and in flow cytometry for the analysis of microorganisms.[7][8]

Hypothetical Experimental Protocol: Staining of Cellulose in Plant Cell Walls

This protocol is a hypothetical adaptation based on the known affinity of stilbene-based brighteners for cellulose.

Objective: To visualize cellulose in plant cell walls using this compound.

Materials:

-

This compound

-

Plant tissue sections (e.g., onion epidermal peels, Arabidopsis thaliana root sections)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microscope slides and coverslips

-

Fluorescence microscope with a DAPI filter set (or similar UV excitation filter)

Procedure:

-

Prepare Staining Solution: Prepare a 0.1% (w/v) stock solution of this compound in distilled water. For the working solution, dilute the stock solution 1:100 in PBS to a final concentration of 0.001%.

-

Sample Preparation: Place the plant tissue section on a microscope slide.

-

Staining: Add a drop of the 0.001% this compound working solution to the tissue section and incubate for 10-15 minutes at room temperature in the dark.

-

Washing: Gently wash the tissue section with PBS to remove excess stain.

-

Mounting: Place a coverslip over the stained tissue section.

-

Microscopy: Observe the sample under a fluorescence microscope using an excitation wavelength in the UV range (e.g., ~365 nm) and an emission filter in the blue range (e.g., ~440 nm). Cellulose-rich structures, such as cell walls, should exhibit bright blue fluorescence.

Logical Workflow for Evaluating a Novel Fluorescent Probe in Drug Development

The principles of fluorescence and the chemical nature of compounds like this compound are relevant to the development of novel fluorescent probes for drug discovery and development. The following diagram outlines a logical workflow for the evaluation of a new fluorescent probe.

Caption: A logical progression for the evaluation of a new fluorescent probe.

Safety and Environmental Considerations

This compound is classified as harmful if swallowed and causes skin and eye irritation.[9] Appropriate personal protective equipment should be used when handling the compound. Environmentally, stilbene-based fluorescent brighteners are known to be persistent in the environment and may have low to moderate toxicity to aquatic organisms.[10][11] Their release into the environment should be minimized.

Conclusion

This compound, a member of the stilbene class of optical brightening agents, is a versatile compound with a well-established role in industrial applications. For the research and drug development community, its strong fluorescent properties and affinity for certain biological structures present opportunities for its use as a specialized stain and a model compound for the development of novel fluorescent probes. A thorough understanding of its various synonyms, photophysical characteristics, and potential applications is essential for its effective and safe utilization in a scientific setting. Further research into the specific interactions of this compound with biological macromolecules could unveil new and exciting applications in the future. could unveil new and exciting applications in the future.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Respirometric Study of Optical Brighteners in Textile Wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. asianpubs.org [asianpubs.org]

- 5. mdpi.com [mdpi.com]

- 6. Toxicity of Three Optical Brighteners: Potential Pharmacological Targets and Effects on Caenorhabditis elegans [mdpi.com]

- 7. Use of a Fluorescent Brightener to Demonstrate Cellulose in the Cellular Slime Molds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dbkgroup.org [dbkgroup.org]

- 9. echemi.com [echemi.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

Solubility Profile of Fluorescent Brightener 24: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Fluorescent Brightener 24 (CAS No. 12224-02-1), a widely used optical brightening agent in various industries, including textiles, paper, and detergents. Understanding the solubility of this compound in different solvents is critical for its effective application, formulation development, and for assessing its environmental fate. While specific quantitative solubility data for this compound in a broad range of solvents is not extensively documented in publicly available literature, this guide synthesizes the existing information and provides data on structurally similar compounds to offer valuable insights.

Overview of this compound Solubility

This compound is a complex, high molecular weight, stilbene-based compound. Its chemical structure, containing multiple sulfonic acid groups as sodium salts, inherently suggests a degree of aqueous solubility.

Qualitative Solubility of this compound:

-

Water: this compound is consistently reported to be soluble in water.[1][2] The presence of four sulfonate groups contributes significantly to its hydrophilic nature.

-

Organic Solvents: Detailed quantitative data on the solubility of this compound in common organic solvents is scarce. However, related studies on similar fluorescent brighteners indicate that solubility in organic solvents is generally limited. For instance, a stock solution of a similar brightener has been prepared in basic methanol, suggesting some solubility under alkaline conditions.[2]

Quantitative Solubility of Structurally Similar Fluorescent Brighteners

To provide a quantitative frame of reference, the following table summarizes the solubility data for other stilbene-based fluorescent brighteners. It is crucial to note that these are different compounds, and their solubility characteristics may not be directly extrapolated to this compound, but they offer valuable comparative data.

| Fluorescent Brightener (CAS No.) | Solvent | Temperature (°C) | Solubility |

| Disodium 4,4'-bis(2-sulfostyryl)biphenyl (27344-41-8) | Water | 20 | 17.6 g/L[3] |

| Water | 25 | 25 g/L[3] | |

| Water | 70 | 100 g/L[3] | |

| Water | 95 | 300 g/L[3] | |

| DMSO | - | Sparingly Soluble[3][4] | |

| Methanol | - | Slightly Soluble[3][4] | |

| Fluorescent Brightener 220 (16470-24-9) | Water | 20 | 377 g/L[5] |

| Fluorescent Brightener 71 (16090-02-1) | Water | 20 | 1.9 g/L[6] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

A standardized and widely accepted method for determining the solubility of a chemical is the shake-flask method, as outlined in OECD Guideline 105.[7][8][9][10][11] This method is suitable for substances with solubilities above 10⁻² g/L.

Principle

A surplus of the test substance, this compound, is agitated in a specific solvent at a constant temperature until equilibrium is achieved between the dissolved and undissolved substance. The concentration of the dissolved substance in the saturated solution is then determined using a suitable analytical method.

Materials and Apparatus

-

This compound (analytical grade)

-

Solvents of interest (e.g., deionized water, methanol, ethanol, DMSO, acetone)

-

Glass flasks with stoppers or screw caps

-

Constant temperature water bath or shaker incubator

-

Centrifuge

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC with a fluorescence or UV detector)

Procedure

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. This involves adding increasing amounts of this compound to a fixed volume of the solvent and observing the dissolution.

-

Equilibration: An excess amount of this compound (typically 3-5 times the estimated solubility) is added to a known volume of the solvent in a flask. The flask is then sealed and placed in a constant temperature shaker bath. The mixture is agitated for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[6][12]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation at the same temperature as the equilibration, followed by filtration of the supernatant.[6]

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method. For fluorescent compounds, HPLC with a fluorescence detector or UV-Vis spectrophotometry are common choices.[6][13] A calibration curve prepared with standards of known concentrations is used for quantification.

-

Replicate Analysis: The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizing the Experimental Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the key experimental workflow for solubility determination and a logical pathway for solvent selection.

References

- 1. store.astm.org [store.astm.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Cas 27344-41-8,Disodium 4,4'-bis(2-sulfostyryl)biphenyl | lookchem [lookchem.com]

- 4. Disodium 4,4'-bis(2-sulfostyryl)biphenyl CAS#: 27344-41-8 [m.chemicalbook.com]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. researchgate.net [researchgate.net]

- 7. books.google.cn [books.google.cn]

- 8. filab.fr [filab.fr]

- 9. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]